1,2,3,5-Tetrachloro-4-methylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

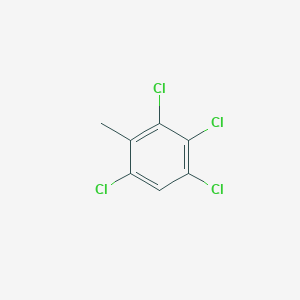

1,2,3,5-Tetrachloro-4-methylbenzene is a chlorinated aromatic compound with the molecular formula C7H4Cl4. It is a derivative of toluene, where four hydrogen atoms are replaced by chlorine atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2,3,5-Tetrachloro-4-methylbenzene can be synthesized through the chlorination of toluene. The process involves the substitution of hydrogen atoms in the toluene molecule with chlorine atoms. This reaction typically requires the presence of a catalyst, such as iron(III) chloride, and is carried out under controlled conditions to ensure selective chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as gas chromatography-mass spectrometry for separation and purification .

Análisis De Reacciones Químicas

Types of Reactions

1,2,3,5-Tetrachloro-4-methylbenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form chlorinated benzoic acids.

Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

Substitution: Electrophilic aromatic substitution reactions are common, where chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.

Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.

Major Products

Oxidation: Chlorinated benzoic acids.

Reduction: Less chlorinated toluene derivatives.

Substitution: Various substituted chlorinated aromatic compounds.

Aplicaciones Científicas De Investigación

1,2,3,5-Tetrachloro-4-methylbenzene has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments.

Biology: Studied for its potential effects on biological systems and its role in environmental chemistry.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

Mecanismo De Acción

The mechanism of action of 1,2,3,5-Tetrachloro-4-methylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:

- Formation of a sigma complex (arenium ion) where the electrophile forms a sigma bond with the aromatic ring.

- Deprotonation of the sigma complex to restore aromaticity, resulting in the substituted product .

Comparación Con Compuestos Similares

Similar Compounds

- 1,2,3,4-Tetrachloro-5-methylbenzene

- 2,3,4,6-Tetrachlorotoluene

- 1,2,4,5-Tetrachlorobenzene

Uniqueness

1,2,3,5-Tetrachloro-4-methylbenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other tetrachlorinated toluenes, it exhibits distinct behavior in electrophilic aromatic substitution reactions and has unique applications in various fields .

Actividad Biológica

1,2,3,5-Tetrachloro-4-methylbenzene, also known as 1,2,3,5-tetrachlorotoluene , is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and environmental implications. This article delves into its biological effects, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₇H₃Cl₄

- Molecular Weight : 221.9 g/mol

- IUPAC Name : this compound

The presence of multiple chlorine atoms significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that chlorinated aromatic compounds exhibit various antimicrobial activities. For instance:

- Antibacterial Activity : Studies have shown that this compound can inhibit the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for certain bacteria are noteworthy.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results suggest a moderate antibacterial effect that may be utilized in developing antimicrobial agents.

Cytotoxicity and Genotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. The compound has demonstrated significant cytotoxicity at higher concentrations:

- Cell Line Tested : Human liver carcinoma cells (HepG2)

- CC₅₀ Value : Approximately 50 µM

Genotoxicity assays indicate that exposure to this compound can lead to DNA damage in cultured cells. This raises concerns regarding its potential carcinogenic effects.

Toxicological Profile

The toxicological profile of this compound reveals several health risks associated with exposure:

- Acute Toxicity : Inhalation or dermal exposure can lead to respiratory distress and skin irritation.

- Chronic Effects : Long-term exposure is linked to liver and kidney damage.

A comprehensive review of toxicological data indicates that the compound may affect the immune system and endocrine functions.

Environmental Impact

A study conducted in contaminated sites revealed elevated levels of this compound in soil and groundwater. Its persistence in the environment poses risks to both human health and ecological systems.

Clinical Observations

Clinical case reports have documented instances of respiratory issues among workers exposed to high concentrations of chlorinated compounds including this compound. Symptoms included chronic cough and reduced lung function.

Propiedades

IUPAC Name |

1,2,3,5-tetrachloro-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURGNCIPRITNBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870790 |

Source

|

| Record name | 1,2,3,5-Tetrachloro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-40-1 |

Source

|

| Record name | 1,2,3,5-Tetrachloro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.